Glabridin
Overview
Description
Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It belongs to the isoflavane class of flavonoids, which are a type of natural phenolic compounds. This compound is known for its yellowish-brown powder appearance and is insoluble in water but soluble in organic solvents such as propylene glycol . It has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-microbial properties .
Mechanism of Action
Target of Action
Glabridin, a bioactive component of licorice, has been found to interact with several targets. It has been reported to inhibit the cGAS-STING signaling pathway , which is an essential part of the natural immune system. This compound also targets the VEGF/Akt/ERK pathways , which are involved in cell survival, proliferation, and angiogenesis. Furthermore, it has been found to interact with tyrosinase , an enzyme that stimulates melanin production, thus playing a role in skin pigmentation.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate ferroptosis and the VEGF/Akt/ERK pathways . Ferroptosis is a form of regulated cell death, and its regulation can have implications for various diseases, including cancer and neurodegenerative diseases. The VEGF/Akt/ERK pathways are involved in cell survival, proliferation, and angiogenesis. By modulating these pathways, this compound can influence cell behavior and disease progression.
Pharmacokinetics
The ADME properties of this compound have been studied to some extent. In silico ADMET analysis has shown that this compound and its derivatives have potential as drug candidates . .
Result of Action
The action of this compound at the molecular and cellular levels results in various effects. It has been found to reduce neuroinflammation by modulating inflammatory signals . It also effectively inhibits platelet activation . Furthermore, this compound has been shown to have protective effects on the kidney of diabetic rats, which might be exerted by suppressing ferroptosis and the VEGF/Akt/ERK pathway .
Biochemical Analysis
Biochemical Properties
Glabridin interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate intracellular reactive oxygen species, bind to antioxidant effectors, and act on estrogen receptors, potentially as a plant-based Selective Estrogen Receptor Modulator (phytoSERM) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can markedly increase the cell activity of LPS-induced BV2 cells and reduce the NO expression in cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can significantly suppress VEGF, p-AKT, p-ERK1/2 expression in both diabetic rats and HG-induced NRK-52E cells . It also reduces the activation of phospholipase C (PLC)γ2/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinase (MAPK), and NF-κB .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It can significantly reduce or even reverse LPS-induced neuroinflammation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in diabetic rats, this compound treatment ameliorated general states and reduced FBG, HOMA-β, and HOMA-insulin index . High-dose this compound significantly increased the SOD content in the brain tissue and decreased the IBA-1 levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress ferroptosis and the VEGF/Akt/ERK pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound can suppress viral infection by inducing caveolar endocytosis of cell-surface NTCP
Preparation Methods
Synthetic Routes and Reaction Conditions: Glabridin can be synthesized through various methods. One common approach involves the use of supercritical fluid extraction (SFE) with cosolvent-modified supercritical carbon dioxide. This method involves optimizing parameters such as temperature (40–80°C) and pressure (10–50 MPa) to improve the purity of this compound . Another method includes reflux extraction with ethyl alcohol or ethyl acetate, followed by concentration, separation, and purification steps involving column chromatography and crystallization .
Industrial Production Methods: In industrial settings, this compound is typically extracted from licorice roots using large-scale SFE systems. The process involves scaling up the extraction parameters and using alcohol precipitation/filtration and adsorption chromatography to obtain a purer product. This method can achieve a this compound purity of up to 37% .
Chemical Reactions Analysis
Types of Reactions: Glabridin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit platelet activation by reducing the activation of phospholipase C (PLC)γ2/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinase (MAPK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
Common Reagents and Conditions: Common reagents used in this compound reactions include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). These reactions typically occur under conditions that involve the inhibition of nuclear translocation of NF-κB and phosphorylation of MAPKs .
Major Products Formed: The major products formed from this compound reactions include reduced levels of inducible nitric oxygen synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased expression of pro-inflammatory cytokines .
Scientific Research Applications
Glabridin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its potential as a natural antioxidant and anti-inflammatory agent. It is used in the synthesis of various derivatives to improve its biological efficacy and chemical stability .
Biology: In biological research, this compound is investigated for its effects on platelet activation, metabolic abnormalities, and neuroinflammation. It has shown promise in reducing platelet aggregation and protecting against cardiovascular diseases .
Medicine: In medicine, this compound is explored for its therapeutic potential in treating conditions such as obesity, diabetes, and neurodegenerative diseases. It has been found to improve metabolic parameters and reduce neuroinflammation in various models .
Industry: In the cosmetic industry, this compound is used as an ingredient in skin-whitening products due to its ability to inhibit melanin synthesis. It is also studied for its potential use in developing new therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Glabridin is unique among similar compounds due to its broad spectrum of biological activities and its ability to target multiple pathways. Similar compounds include glabrene, isoliquiritigenin, and liquiritigenin, which are also derived from licorice and exhibit various biological activities . this compound stands out for its potent anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIJVLKGVZRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Glabridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59870-68-7 | |
Record name | (R)-Glabridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 155 °C | |
Record name | (R)-Glabridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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